

Avelumab's Affinity for Human and Mouse PD-L1: A Technical Overview

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Compound of Interest		
Compound Name:	Avelumab (anti-PD-L1)	
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This technical guide provides an in-depth analysis of the binding affinity of avelumab to human and mouse Programmed Death-Ligand 1 (PD-L1). Avelumab is a fully human IgG1 monoclonal antibody that plays a crucial role in cancer immunotherapy by blocking the interaction between PD-L1 and its receptor, PD-1.[1][2][3] Understanding its binding characteristics is paramount for preclinical and clinical research.

Executive Summary

Avelumab demonstrates high-affinity binding to both human and mouse PD-L1, a critical characteristic that enables its therapeutic efficacy in blocking the PD-1/PD-L1 immune checkpoint pathway. This interaction lifts the brake on the anti-tumor immune response. Avelumab is unique among anti-PD-L1 antibodies due to its native Fc region, which allows it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby engaging both the adaptive and innate immune systems to combat cancer.[1][2][4]

Quantitative Binding Affinity Data

The binding affinity of avelumab to its target, PD-L1, is a key determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. Multiple studies have characterized the binding kinetics of avelumab with both human and mouse PD-L1, primarily utilizing surface plasmon resonance (SPR).



The reported affinity values exhibit some variation across different studies, which can be attributed to differences in experimental conditions and methodologies. The following table summarizes the key quantitative data on avelumab's binding affinity.

Target	Species	Method	Dissociati on Constant (Kd) (nM)	Associati on Rate (ka) (1/Ms)	Dissociati on Rate (kd) (1/s)	Referenc e
PD-L1	Human	Not Specified	0.3	Not Reported	Not Reported	[5]
PD-L1	Human	Not Specified	0.0467	Not Reported	Not Reported	[6]
PD-L1 (scFv)	Human	SPR	0.0421	Not Reported	Not Reported	[7][8]
PD-L1	Human	SPR	0.4	Not Reported	Not Reported	[9]
PD-L1	Mouse	Not Specified	1.0	Not Reported	Not Reported	[5][10]

PD-1/PD-L1 Signaling Pathway and Avelumab's Mechanism of Action

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1 on their surface, which binds to PD-1 receptors on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to its exhaustion and inactivation, thereby allowing the tumor to evade immune surveillance.[4][11]

Avelumab functions by directly binding to PD-L1 on tumor cells and other immune cells, physically blocking its interaction with the PD-1 receptor on T-cells.[3][4] This blockade removes the inhibitory signal, restoring the T-cell's ability to recognize and attack cancer cells. Furthermore, avelumab's native IgG1 Fc region can engage with Fc receptors on immune



effector cells like Natural Killer (NK) cells, leading to ADCC and subsequent lysis of the tumor cell.[1][4]

PD-1/PD-L1 signaling and avelumab's blocking action.

Experimental Protocols for Binding Affinity Determination

The primary method cited for determining the binding affinity of avelumab to PD-L1 is Surface Plasmon Resonance (SPR).[7][8][9][12][13] SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[12][13][14][15]

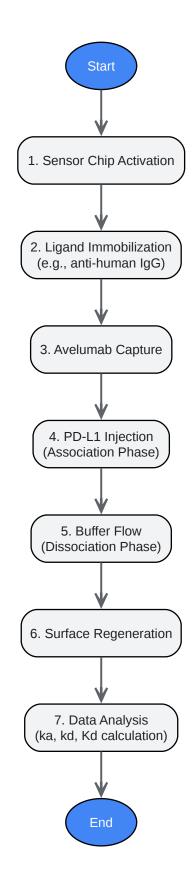
Detailed Surface Plasmon Resonance (SPR) Protocol

The following is a generalized protocol for determining the binding affinity of an antibody to its antigen using SPR, based on common practices.[9][16]

- Sensor Chip Preparation: A sensor chip, typically a CM5 chip, is activated.
- Ligand Immobilization: The ligand (e.g., anti-human IgG) is immobilized onto the sensor chip surface. This allows for the capture of the antibody of interest.
- Antibody Capture: Avelumab is injected over the sensor surface and is captured by the immobilized anti-human IgG.
- Analyte Injection (Association): The analyte, in this case, soluble recombinant human or
 mouse PD-L1, is injected at various concentrations over the captured avelumab. The binding
 of PD-L1 to avelumab causes a change in the refractive index at the sensor surface, which is
 detected in real-time.
- Dissociation: A buffer solution is flowed over the chip, and the dissociation of the PD-L1 from the avelumab is monitored.
- Regeneration: The sensor surface is regenerated by injecting a solution that removes the captured antibody and analyte, preparing the surface for the next cycle.
- Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the



ratio of kd to ka (Kd = kd/ka).



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Generalized workflow for SPR-based binding affinity analysis.

Conclusion

Avelumab exhibits a high binding affinity to both human and mouse PD-L1, a key attribute for its function as an immune checkpoint inhibitor. The quantitative data, primarily derived from surface plasmon resonance experiments, confirms a strong and specific interaction. The dual mechanism of action, involving both the blockade of the PD-1/PD-L1 pathway and the induction of ADCC, distinguishes avelumab within the class of anti-PD-L1 therapies. This comprehensive understanding of avelumab's binding characteristics is essential for its continued development and application in oncology.

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